molecular formula C12H20N2O3 B15192673 (+)-5-(1,3-Dimethylbutyl)-5-ethylbarbituric acid CAS No. 24016-63-5

(+)-5-(1,3-Dimethylbutyl)-5-ethylbarbituric acid

Cat. No.: B15192673
CAS No.: 24016-63-5
M. Wt: 240.30 g/mol
InChI Key: KXHLANWWTKSOMW-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-5-(1,3-Dimethylbutyl)-5-ethylbarbituric acid is a barbiturate derivative known for its sedative and hypnotic properties. Barbiturates are a class of drugs that act as central nervous system depressants and are used for their sedative, hypnotic, and anticonvulsant effects. This particular compound is characterized by the presence of a 1,3-dimethylbutyl group and an ethyl group attached to the barbituric acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-5-(1,3-Dimethylbutyl)-5-ethylbarbituric acid typically involves the reaction of malonic ester derivatives with urea derivatives under acidic or basic conditions. One common method involves the condensation of diethyl malonate with 1,3-dimethylurea in the presence of a base such as sodium ethoxide. The reaction mixture is heated to reflux, and the product is isolated by crystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process involves strict control of temperature, pH, and reaction time to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(+)-5-(1,3-Dimethylbutyl)-5-ethylbarbituric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted barbiturates, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(+)-5-(1,3-Dimethylbutyl)-5-ethylbarbituric acid has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other barbiturate derivatives and as a reagent in organic synthesis.

    Biology: The compound is studied for its effects on the central nervous system and its potential use in neuropharmacology.

    Medicine: Research focuses on its sedative and hypnotic properties, exploring its potential as a therapeutic agent for sleep disorders and epilepsy.

    Industry: The compound is used in the development of pharmaceuticals and as a standard in analytical chemistry.

Mechanism of Action

The mechanism of action of (+)-5-(1,3-Dimethylbutyl)-5-ethylbarbituric acid involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. This results in a sedative and hypnotic effect, reducing neuronal excitability and inducing sleep.

Comparison with Similar Compounds

Similar Compounds

    Phenobarbital: Another barbiturate with similar sedative and anticonvulsant properties.

    Pentobarbital: Known for its use in anesthesia and euthanasia.

    Secobarbital: Used as a short-acting sedative and hypnotic.

Uniqueness

(+)-5-(1,3-Dimethylbutyl)-5-ethylbarbituric acid is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. The presence of the 1,3-dimethylbutyl group and the ethyl group enhances its lipophilicity, potentially affecting its absorption, distribution, and duration of action compared to other barbiturates.

Properties

CAS No.

24016-63-5

Molecular Formula

C12H20N2O3

Molecular Weight

240.30 g/mol

IUPAC Name

5-ethyl-5-[(2R)-4-methylpentan-2-yl]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C12H20N2O3/c1-5-12(8(4)6-7(2)3)9(15)13-11(17)14-10(12)16/h7-8H,5-6H2,1-4H3,(H2,13,14,15,16,17)/t8-/m1/s1

InChI Key

KXHLANWWTKSOMW-MRVPVSSYSA-N

Isomeric SMILES

CCC1(C(=O)NC(=O)NC1=O)[C@H](C)CC(C)C

Canonical SMILES

CCC1(C(=O)NC(=O)NC1=O)C(C)CC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.